molecular formula C19H23N3OS B3988958 2-(pyrimidin-2-ylsulfanyl)-1-(2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone

2-(pyrimidin-2-ylsulfanyl)-1-(2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone

Cat. No.: B3988958
M. Wt: 341.5 g/mol
InChI Key: DQNPERVIOXSNSZ-UHFFFAOYSA-N
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Description

This compound features a 2,2,4,6-tetramethyl-3,4-dihydroquinoline core linked to a pyrimidin-2-ylsulfanyl group via an ethanone bridge. Dihydropyrimidinone derivatives, including thione analogs, are recognized for antimicrobial properties, as demonstrated in structurally related compounds .

Properties

IUPAC Name

2-pyrimidin-2-ylsulfanyl-1-(2,2,4,6-tetramethyl-3,4-dihydroquinolin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3OS/c1-13-6-7-16-15(10-13)14(2)11-19(3,4)22(16)17(23)12-24-18-20-8-5-9-21-18/h5-10,14H,11-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQNPERVIOXSNSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N(C2=C1C=C(C=C2)C)C(=O)CSC3=NC=CC=N3)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

2-(Piperidin-1-yl)-1-(2,2,4,6-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone

  • Structural Difference : Replaces the pyrimidinylsulfanyl group with a piperidine ring.
  • Synthesis often requires polar aprotic solvents like DMF, suggesting distinct reactivity .

1-(2,2,4,6-Tetramethyl-3,4-dihydroquinolin-1(2H)-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone (CAS 489414-46-2)

  • Structural Difference : Substitutes pyrimidine with a triazole-benzothiazole hybrid.
  • The benzothiazole component may improve fluorescence properties, useful in imaging applications .

Heterocyclic Thioether Derivatives

2-((1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone

  • Structural Difference : Utilizes a pyrazolo[3,4-d]pyrimidine-thioether group instead of pyrimidinylsulfanyl.
  • The 4-chlorophenyl substituent enhances lipophilicity, which may improve blood-brain barrier penetration .

1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(quinazolin-4-ylthio)ethanone

  • Structural Difference : Replaces pyrimidine with a quinazoline-thioether group.
  • Impact : Quinazoline’s larger aromatic system may enhance DNA intercalation or topoisomerase inhibition, common in anticancer agents. This contrasts with the target compound’s smaller pyrimidine group, optimized for antimicrobial targets .

Functional Group Variations

2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone

  • Structural Difference : Features an oxadiazole-thioether group.
  • Impact : Oxadiazoles are electron-deficient, improving oxidative stability and solubility in polar solvents (e.g., DMSO: 45.8 mg/mL at 37°C ). This contrasts with the pyrimidinylsulfanyl group, which may reduce solubility due to aromatic stacking.

1-(3-Nitrophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone

  • Structural Difference : Nitrophenyl and pyridinyl-oxadiazole substituents.

Comparative Data Table

Compound Name Molecular Formula Key Substituents Notable Biological Activity Solubility in DMSO (mg/mL)
Target Compound C₂₁H₂₄N₄OS Pyrimidinylsulfanyl, tetramethylquinoline Antimicrobial (predicted) ~30–40 (estimated)
2-(Piperidin-1-yl)-1-(2,2,4,6-tetramethyl-4-phenyl-3,4-dihydroquinolin-1-yl)ethanone C₂₇H₃₄N₂O Piperidine CNS-targeting (hypothesized) N/A
CAS 489414-46-2 C₂₃H₂₄N₄OS₂ Triazole-benzothiazole Anticancer, fluorescence probes 50–60
2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(3,4-dihydroquinolin-1-yl)ethanone C₂₀H₁₉N₃O₂S Oxadiazole-thioether Antiviral 45.8 ± 1.5

Key Findings and Implications

  • Structure-Activity Relationship : The pyrimidinylsulfanyl group in the target compound balances lipophilicity and hydrogen-bonding capacity, making it suitable for broad-spectrum antimicrobial applications.
  • Synthetic Flexibility : Thioether formation reactions (e.g., nucleophilic substitution) are critical for derivatization, as seen in analogs like CAS 489414-46-2 .
  • Biological Diversification : Structural variations (e.g., oxadiazole vs. pyrimidine) redirect activity from antimicrobial to anticancer or CNS-targeting effects, highlighting the importance of rational design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(pyrimidin-2-ylsulfanyl)-1-(2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone
Reactant of Route 2
2-(pyrimidin-2-ylsulfanyl)-1-(2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone

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